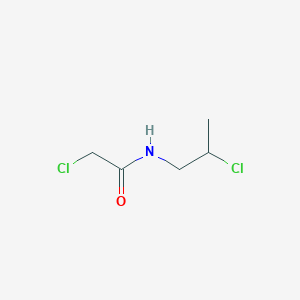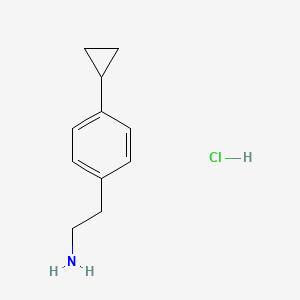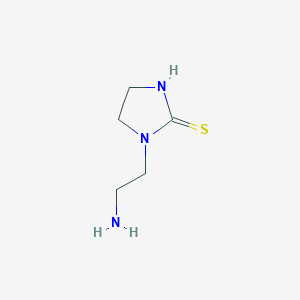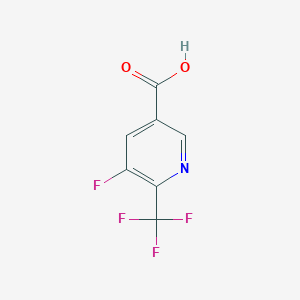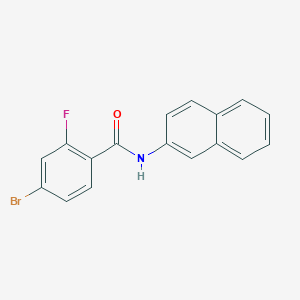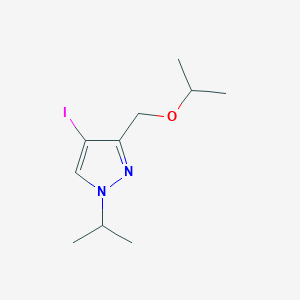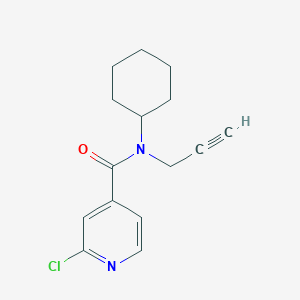
2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide, also known as CCPA, is a potent and selective adenosine A1 receptor agonist. CCPA has been widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor activation.
Mécanisme D'action
2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide acts as a selective adenosine A1 receptor agonist, binding to and activating the adenosine A1 receptor. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed throughout the body, including in the brain, heart, and immune system. Activation of adenosine A1 receptors leads to a variety of physiological and biochemical effects, including the modulation of neurotransmitter release, inhibition of inflammation, and regulation of cardiovascular function.
Effets Biochimiques Et Physiologiques
2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In the cardiovascular system, 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been shown to have cardioprotective effects, including reducing ischemic injury and improving myocardial function. In the immune system, 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been shown to have anti-inflammatory effects, including reducing the production of pro-inflammatory cytokines. In the brain, 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been shown to modulate dopamine release, which may have implications for the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has several advantages for use in lab experiments. It is a highly selective adenosine A1 receptor agonist, which allows for the specific activation of adenosine A1 receptors without affecting other adenosine receptor subtypes. Additionally, 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide is stable and can be easily synthesized in large quantities. However, there are also limitations to the use of 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide in lab experiments. For example, 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide may have off-target effects at high concentrations, and its effects may be influenced by factors such as pH and temperature.
Orientations Futures
There are several future directions for research involving 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide. One area of interest is the role of adenosine A1 receptors in the regulation of sleep and wakefulness. Another area of interest is the potential therapeutic applications of 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide, such as in the treatment of cardiovascular disease or Parkinson's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide, as well as its potential limitations and off-target effects.
Méthodes De Synthèse
2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide can be synthesized using a multi-step process involving the reaction of 2-chloropyridine-4-carboxylic acid with cyclohexylamine, followed by the reaction with propargyl bromide. The final step involves the reaction of the intermediate with triethylamine and chloroform to obtain 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide.
Applications De Recherche Scientifique
2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor activation. 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been shown to have cardioprotective effects, anti-inflammatory effects, and neuroprotective effects. 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has also been used to study the role of adenosine A1 receptors in sleep regulation and in the modulation of dopamine release in the brain.
Propriétés
IUPAC Name |
2-chloro-N-cyclohexyl-N-prop-2-ynylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-2-10-18(13-6-4-3-5-7-13)15(19)12-8-9-17-14(16)11-12/h1,8-9,11,13H,3-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBPTPJYSSDSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(C1CCCCC1)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2947299.png)
![2-(2,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2947301.png)
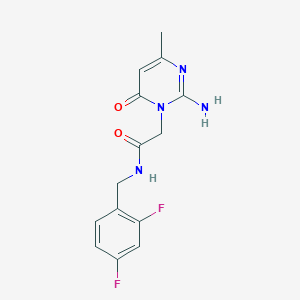
![3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid](/img/structure/B2947306.png)
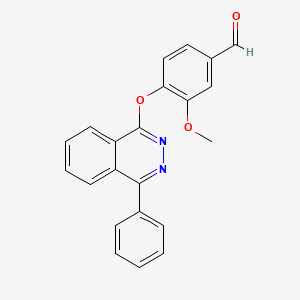
![1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2947310.png)
![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride](/img/structure/B2947311.png)
![ethyl (3Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-4,4,4-trifluorobutanoate](/img/structure/B2947312.png)
